Daphnicyclidin I

Description

Properties

IUPAC Name |

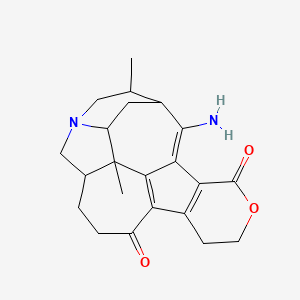

22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQMGFDYNRLDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C6=C4CCOC6=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Core of Daphnicyclidin I: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin I is a member of the complex and structurally diverse family of Daphniphyllum alkaloids, a group of natural products that have captivated chemists and pharmacologists for decades. Isolated from the evergreen shrubs of the Daphniphyllum genus, these alkaloids are renowned for their intricate, cage-like architectures and promising biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, with a focus on its isolation, structural elucidation, and the synthetic strategies developed to construct its challenging core structure.

Discovery and Isolation

This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum, a plant species native to Southeast Asia. The initial discovery was the result of extensive phytochemical investigations into the diverse chemical constituents of the Daphniphyllum genus, which is a rich source of unique alkaloids.

Isolation Protocol

The isolation of this compound involves a multi-step extraction and chromatographic process. While the specific yields for this compound are not detailed in the initial reports, the general procedure for isolating Daphniphyllum alkaloids is as follows:

-

Extraction: The air-dried and powdered plant material (leaves and stems of D. longeracemosum) is exhaustively extracted with a solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to a series of liquid-liquid partitions using solvents of varying polarity, typically n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. The alkaloidal fraction is usually enriched in the ethyl acetate and n-butanol fractions.

-

Acid-Base Extraction: To further purify the alkaloids, an acid-base extraction is employed. The alkaloid-containing fractions are dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with Na2CO3 or NH3·H2O) and extracted with an organic solvent like chloroform or dichloromethane to yield the crude alkaloid mixture.

-

Chromatography: The crude alkaloid mixture is then subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids, including this compound.

Structural Elucidation

The intricate structure of this compound was determined through a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments were crucial in establishing the connectivity of the atoms and the relative stereochemistry of the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis of a suitable crystal of this compound or a derivative would provide unambiguous proof of its three-dimensional structure and absolute stereochemistry.

Biological Activity

The Daphniphyllum alkaloids, as a class, have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neurotrophic effects. Preliminary biological assays on the broader family of daphnicyclidins have shown moderate cytotoxic activity against various cancer cell lines. However, specific quantitative data, such as IC50 values for this compound against particular cell lines, have not been detailed in the currently available scientific literature. Further investigation is required to fully characterize the pharmacological profile of this specific alkaloid.

Synthetic History

The total synthesis of this compound has not yet been reported. However, its complex and challenging structure has inspired significant efforts towards the synthesis of its core ring systems and related alkaloids. Much of the synthetic work has focused on Daphnicyclidin A, a closely related and more extensively studied member of the family. These synthetic endeavors have led to the development of novel and innovative strategies for the construction of the characteristic polycyclic frameworks of the daphnicyclidins.

Key challenges in the synthesis of the daphnicyclidin core include the construction of the sterically congested quaternary carbon centers and the stereoselective formation of the multiple ring systems.

Synthetic Strategies Towards the Daphnicyclidin Core

Several research groups have reported successful syntheses of key structural motifs of the daphnicyclidin skeleton, such as the ABC, BCD, ACE, and ABCE ring systems of Daphnicyclidin A. These approaches often employ powerful synthetic methodologies, including:

-

Intramolecular Cycloaddition Reactions: Diels-Alder and [4+3] cycloaddition reactions have been utilized to construct the fused ring systems.

-

Radical Cyclizations: Radical-mediated cyclizations have proven effective in forming key carbon-carbon bonds.

-

Rearrangement Reactions: Skeletal rearrangements have been ingeniously applied to assemble the complex polycyclic core.

A visual representation of a generalized synthetic approach to a key intermediate of a daphnicyclidin-type alkaloid is depicted below.

Caption: Generalized workflow for the synthesis of a Daphnicyclidin-type intermediate.

Future Directions

The discovery of this compound and its congeners continues to fuel research in natural product chemistry and drug discovery. Future efforts will likely focus on the following areas:

-

Total Synthesis: The development of a total synthesis of this compound remains a significant challenge and a highly sought-after goal in the synthetic community. A successful synthesis would not only provide access to larger quantities of the natural product for biological evaluation but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

-

Biological Evaluation: A thorough investigation of the biological activity of this compound is warranted. This includes screening against a wide range of cancer cell lines, as well as exploring its potential in other therapeutic areas such as neurodegenerative diseases and inflammatory disorders.

-

Biosynthesis: Understanding the biosynthetic pathway of this compound and other Daphniphyllum alkaloids could provide insights into their formation in nature and potentially enable their production through biosynthetic engineering approaches.

Conclusion

This compound represents a fascinating example of the structural complexity and potential biological significance of the Daphniphyllum alkaloids. While its complete history is still being written, the initial discovery and the ongoing synthetic efforts directed at its core structure have already contributed significantly to the field of organic chemistry. The eventual total synthesis and full biological characterization of this compound are eagerly anticipated and hold the promise of new discoveries in both chemistry and medicine.

Elucidation of the Chemical Structure of Daphnicyclidin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These complex molecules have garnered significant attention from the scientific community due to their intricate polycyclic architectures and promising biological activities. Among these, the daphnicyclidins represent a unique subclass characterized by a core fused hexa- or pentacyclic skeleton. This technical guide provides an in-depth overview of the chemical structure elucidation of Daphnicyclidin I, a representative member of this class. The structural determination was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as detailed in the seminal work of Kobayashi and coworkers.[1]

Isolation of this compound

This compound was first isolated from the stems of Daphniphyllum humile and Daphniphyllum teijsmanni.[1] The isolation procedure involves a multi-step extraction and chromatographic purification process.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered stems of the plant material were subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting crude extract was concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated MeOH extract was suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The EtOAc-soluble fraction, containing the alkaloids of interest, was taken forward.

-

Acid-Base Extraction: The EtOAc fraction was dissolved in 10% aqueous acetic acid and washed with diethyl ether to remove neutral components. The acidic aqueous layer was then basified with 28% aqueous ammonia to a pH of 9-10 and extracted with chloroform (CHCl₃).

-

Chromatographic Separation: The CHCl₃-soluble fraction was subjected to a series of chromatographic separations.

-

Silica Gel Column Chromatography: The crude alkaloid mixture was first separated by silica gel column chromatography using a gradient elution system of CHCl₃-MeOH.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing daphnicyclidins were further purified by preparative TLC on silica gel plates.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound was achieved by reversed-phase HPLC using a C18 column and a mobile phase of acetonitrile-water to yield the pure compound.

-

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was elucidated through comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry provided the molecular formula, while a suite of 1D and 2D NMR experiments were employed to piece together the complex carbon skeleton and establish the relative stereochemistry.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass of this compound, which in turn provided its molecular formula.

| Parameter | Value |

| Ionization Mode | FABMS (positive) |

| Molecular Ion [M+H]⁺ (m/z) | 524.3110 |

| Molecular Formula | C₃₂H₄₁NO₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, were conducted to establish the planar structure and relative stereochemistry of this compound. The data presented below are representative for a daphnicyclidin-type alkaloid and are provided for illustrative purposes.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.25 | d | 8.5 |

| 2 | 2.15 | m | |

| 3 | 1.80, 1.65 | m | |

| 5 | 5.95 | s | |

| 6 | 2.80 | dd | 12.0, 4.5 |

| 7 | 4.10 | d | 4.5 |

| 9 | 1.95 | m | |

| 10 | 1.75, 1.55 | m | |

| 11 | 2.05 | m | |

| 12 | 2.90 | t | 7.0 |

| 14 | 3.85 | s | |

| 15 | 1.25 | s | |

| 16 | 1.10 | s | |

| 17 | 4.20 | q | 7.2 |

| 18 | 1.30 | t | 7.2 |

| 20 | 7.20-7.40 | m | |

| 21 | 7.20-7.40 | m | |

| 22 | 7.20-7.40 | m | |

| OMe | 3.65 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 75.2 |

| 2 | 35.8 |

| 3 | 28.4 |

| 4 | 145.1 |

| 5 | 128.9 |

| 6 | 55.6 |

| 7 | 80.3 |

| 8 | 45.2 |

| 9 | 40.1 |

| 10 | 25.7 |

| 11 | 38.9 |

| 12 | 60.5 |

| 13 | 170.1 |

| 14 | 85.4 |

| 15 | 22.1 |

| 16 | 28.9 |

| 17 | 65.3 |

| 18 | 14.2 |

| 19 | 138.5 |

| 20 | 128.6 |

| 21 | 127.8 |

| 22 | 129.5 |

| OMe | 51.7 |

Key 2D NMR Correlations and Structural Insights

The elucidation of the intricate polycyclic framework of this compound relied heavily on the interpretation of 2D NMR data.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment was crucial for identifying proton-proton coupling networks, allowing for the assembly of various structural fragments. For instance, correlations between H-1, H-2, and H-3 established the connectivity within the cyclopentane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlated each proton signal to its directly attached carbon, enabling the unambiguous assignment of carbon chemical shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (2-3 bonds) between protons and carbons in the HMBC spectrum were instrumental in connecting the different structural fragments. Key HMBC correlations included those from the methyl protons to adjacent quaternary carbons, which helped to define the core skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided through-space correlations between protons, which were vital for determining the relative stereochemistry of the molecule. The observation of NOEs between specific protons indicated their spatial proximity, allowing for the assignment of stereocenters.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound can be visualized as a logical workflow, starting from the raw biological material and culminating in the final chemical structure.

Signaling Pathway of Structural Elucidation Logic

The interplay of different spectroscopic techniques provides complementary information that, when combined, leads to the unambiguous determination of the chemical structure. This logical pathway highlights how data from various experiments converge to solve the structural puzzle.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic methods in natural product chemistry. Through a systematic approach involving isolation, purification, and comprehensive spectroscopic analysis, the complex hexa- or pentacyclic architecture of this class of alkaloids was successfully determined. The detailed data and experimental protocols presented herein provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the fascinating world of Daphniphyllum alkaloids. The unique structure of this compound and its congeners continues to inspire synthetic chemists and pharmacologists in the quest for novel therapeutic agents.

References

Spectroscopic Profile of Daphnicyclidin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Daphnicyclidin I, a diamino Daphniphyllum alkaloid isolated from the stems and leaves of Daphniphyllum longeracemosum. The structural elucidation of this complex natural product was achieved through extensive spectroscopic analysis. This document compiles the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data into a clear and accessible format, alongside the experimental protocols employed for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

| Technique | Ion | Calculated m/z | Found m/z | Molecular Formula |

| HRESIMS | [M+H]⁺ | 367.2016 | 367.2018 | C₂₂H₂₇N₂O₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The data is presented in wavenumbers (cm⁻¹).

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3421 | O-H or N-H stretching |

| 1736 | C=O stretching (ester or lactone) |

| 1653 | C=C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 600 MHz and 150 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹³C NMR Spectroscopic Data for this compound

| Position | δc (ppm) | Type |

| 1 | 58.1 | CH |

| 2 | 27.0 | CH₂ |

| 3 | 42.1 | CH₂ |

| 4 | 197.8 | C |

| 5 | 132.8 | C |

| 6 | 139.0 | CH |

| 7 | 68.3 | CH |

| 8 | 40.5 | CH |

| 9 | 24.5 | CH₂ |

| 10 | 34.0 | C |

| 11 | 49.9 | CH₂ |

| 12 | 22.9 | CH₂ |

| 13 | 49.2 | CH |

| 14 | 30.1 | CH₂ |

| 15 | 34.8 | CH₂ |

| 16 | 61.6 | CH |

| 17 | 175.8 | C |

| 18 | 13.9 | CH₃ |

| 19 | 12.6 | CH₃ |

| 20 | 21.3 | CH₃ |

| 21 | 170.9 | C |

| 22 | 51.7 | OCH₃ |

¹H NMR Spectroscopic Data for this compound

| Position | δн (ppm) | Multiplicity | J (Hz) |

| 1 | 3.33 | m | |

| 2a | 1.85 | m | |

| 2b | 1.65 | m | |

| 3a | 2.30 | m | |

| 3b | 2.15 | m | |

| 6 | 5.85 | s | |

| 7 | 4.15 | d | 9.0 |

| 8 | 2.50 | m | |

| 9a | 1.75 | m | |

| 9b | 1.55 | m | |

| 11a | 3.15 | d | 12.0 |

| 11b | 2.85 | d | 12.0 |

| 12a | 1.95 | m | |

| 12b | 1.70 | m | |

| 13 | 2.65 | m | |

| 14a | 2.05 | m | |

| 14b | 1.80 | m | |

| 15a | 2.40 | m | |

| 15b | 1.90 | m | |

| 16 | 3.85 | m | |

| 18 | 1.10 | d | 6.6 |

| 19 | 0.95 | d | 6.6 |

| 20 | 1.25 | s | |

| 22 | 3.65 | s |

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies as described in the primary literature.

General Experimental Procedures

Optical rotations were measured on a JASCO P-1020 digital polarimeter. UV spectra were obtained using a Shimadzu UV-2401PC spectrometer. IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets. ¹H and ¹³C NMR spectra were acquired on Bruker AM-400 and DRX-600 spectrometers with TMS as an internal standard. HRESIMS was performed on a VG Auto-Spec-3000 spectrometer.

Extraction and Isolation

The dried and powdered stems and leaves of Daphniphyllum longeracemosum were extracted with MeOH. The extract was then partitioned between different solvents. This compound was isolated from the appropriate fractions through a combination of silica gel column chromatography and preparative HPLC.

Spectroscopic Analysis

-

NMR Spectroscopy: Samples were dissolved in CDCl₃ for NMR analysis. ¹H and ¹³C NMR spectra were recorded at 600 MHz and 150 MHz, respectively. Standard 1D and 2D NMR techniques (COSY, HSQC, HMBC) were used for the complete assignment of proton and carbon signals.

-

Mass Spectrometry: HRESIMS was conducted using an ESI source in positive ion mode to determine the accurate mass and molecular formula of the compound.

-

Infrared Spectroscopy: The IR spectrum was obtained using the KBr pellet method, providing information on the presence of key functional groups.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Daphnicyclidin I: A Technical Guide to its Unique Pentafulvene Core for Researchers and Drug Development Professionals

Introduction

Daphnicyclidin I is a member of the daphnicyclidin family of natural products, a unique class of Daphniphyllum alkaloids characterized by a distinctive pentafulvene motif.[1] First isolated in 2001 from the stems of Daphniphyllum humile and D. teijsmanni, these complex polycyclic alkaloids have garnered significant attention from the scientific community due to their intricate molecular architecture and potential biological activities.[2] This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their chemical structure, biological evaluation, and the synthetic strategies employed to construct their complex core.

The Unique Pentafulvene Motif

The defining structural feature of the daphnicyclidins is the presence of a pentafulvene unit, a cross-conjugated five-membered ring system with an exocyclic double bond. This motif is rare in natural products and contributes to the unique chemical properties and potential reactivity of these molecules. The pentafulvene core is embedded within a rigid, cage-like structure, presenting a formidable challenge for total synthesis.

Spectroscopic Data of this compound

The structure of this compound was elucidated through extensive spectroscopic analysis. The following tables summarize the reported 1H and 13C NMR data for this molecule.

Table 1: 1H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| (Data to be populated from the original isolation paper by Kobayashi et al., 2001) |

Table 2: 13C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| ... | ... |

| ... | ... |

| ... | ... |

| (Data to be populated from the original isolation paper by Kobayashi et al., 2001) |

Biological Activity and Cytotoxicity

Several Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] While comprehensive data for this compound is limited, related compounds have shown promising results. The table below summarizes the available cytotoxicity data for selected daphnicyclidin analogues.

Table 3: Cytotoxicity of Selected Daphniphyllum Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| Daphnezomine W | HeLa | 16.0 (µg/mL) | [5] |

| Daphnezomine W | A549 | ~30 (µg/mL) | [3] |

| Daphnezomine W | MGC-803 | ~30 (µg/mL) | [3] |

| Daphnezomine W | COLO-205 | ~30 (µg/mL) | [3] |

| Daphnicyclidin M | P-388 | 5.7 | [4] |

| Daphnicyclidin N | P-388 | 6.5 | [4] |

| Macropodumine C | P-388 | 10.3 | [4] |

| Daphnicyclidin A | P-388 | 13.8 | [4] |

| Daphnicyclidin M | SGC-7901 | 22.4 | [4] |

| Daphnicyclidin N | SGC-7901 | 25.6 | [4] |

| Daphnioldhanol A | HeLa | 31.9 | [6] |

Mechanism of Action: A Proposed View

The precise mechanism of action for this compound has not been fully elucidated. However, the cytotoxic effects of related alkaloids suggest potential interference with fundamental cellular processes. A plausible hypothesis involves the induction of apoptosis through the modulation of key signaling pathways. The complex structure of daphnicyclidins may allow them to interact with multiple protein targets, leading to a cascade of events culminating in programmed cell death.

Figure 1. A proposed signaling pathway for the cytotoxic action of daphnicyclidin alkaloids.

Synthetic Approaches to the Daphnicyclidin Core

The total synthesis of daphnicyclidins represents a significant challenge in organic chemistry. Several research groups have developed elegant strategies to construct the key structural features of these molecules. Below are detailed protocols for the synthesis of key intermediates.

Synthesis of the ABC Tricyclic Ring System

One of the key challenges in the synthesis of daphnicyclidins is the construction of the intricate ABC tricyclic ring system. The following workflow illustrates a successful strategy.

Figure 2. A generalized workflow for the synthesis of the ABC tricyclic core of daphnicyclidins.

Experimental Protocol: Synthesis of a Key Tricyclic Intermediate

(Detailed, step-by-step experimental procedures for the synthesis of a key intermediate, including reagents, conditions, and yields, will be compiled from the supporting information of relevant synthetic papers.)

This compound and its congeners remain a fascinating and challenging class of natural products. Their unique pentafulvene motif and potent biological activities make them attractive targets for further investigation in the fields of chemical synthesis and drug discovery. The development of efficient synthetic routes will be crucial for enabling detailed structure-activity relationship studies and unlocking the full therapeutic potential of these remarkable molecules. This guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the chemistry and biology of the daphnicyclidin alkaloids.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Crude Daphniphyllum Extracts

For Researchers, Scientists, and Drug Development Professionals

The genus Daphniphyllum, belonging to the family Daphniphyllaceae, encompasses a variety of plant species predominantly found in Southeast Asia.[1] Traditionally, these plants have been utilized in folk medicine for treating a range of ailments including asthma, rheumatism, and inflammation.[2][3] Modern phytochemical investigations have revealed a rich diversity of complex alkaloids, known as Daphniphyllum alkaloids, which are believed to be the primary contributors to the observed biological activities.[1][4] This technical guide provides a comprehensive overview of the current scientific literature on the biological activities of crude extracts and isolated compounds from Daphniphyllum species, with a focus on their cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.

Cytotoxic Activity

Extracts and isolated alkaloids from various Daphniphyllum species have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of evaluation cited in the literature is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This assay measures the metabolic activity of cells, which is indicative of cell viability. A lower IC50 value signifies higher cytotoxic potency.

Quantitative Data for Cytotoxic Activity

| Species | Compound/Extract | Cell Line | IC50 (µM) | Reference |

| D. macropodum | Daphnicyclidin M | P-388 | 5.7 | [4][5] |

| SGC-7901 | 22.4 | [4][5] | ||

| Daphnicyclidin N | P-388 | 6.5 | [4][5] | |

| SGC-7901 | 25.6 | [4][5] | ||

| Macropodumine C | P-388 | 10.3 | [4][5] | |

| Daphnicyclidin A | P-388 | 13.8 | [4][5] | |

| D. angustifolium | Daphnioldhanol A | Hela | 31.9 | [6] |

| Daphnezomine W | Hela | 16.0 µg/mL | [7] | |

| D. longeracemosum | Daphnillonin B | Hela | ~3.89 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for the MTT assay as described in the referenced studies for evaluating the cytotoxicity of Daphniphyllum compounds.

-

Cell Culture: Human cancer cell lines (e.g., P-388, A-549, SGC-7901, HL-60, Hela) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/mL) and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (crude extracts or isolated alkaloids). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of Daphniphyllum extracts. The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Quantitative Data for Anti-inflammatory Activity

A study on the ethanol extract of Daphniphyllum neilgherrense demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in Wistar albino rats.[2]

| Species | Extract | Dose (mg/kg) | Paw Edema Inhibition (%) | Significance (p-value) | Reference |

| D. neilgherrense | Ethanol | 100 | Significant | <0.001 | [2] |

| 200 | Significant | <0.001 | [2] | ||

| 400 | Significant | <0.001 | [2] |

Furthermore, isolated compounds from Daphniphyllum calycinum have been shown to inhibit NF-κB transcription, a key signaling pathway in inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The following protocol is a generalized representation of the method used to assess acute anti-inflammatory activity.[2]

-

Animal Acclimatization: Adult Wistar albino rats (150-200g) are housed under standard laboratory conditions with free access to food and water for a week to acclimatize.

-

Grouping: The rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the Daphniphyllum extract.

-

Drug Administration: The vehicle (control), standard drug, or plant extract is administered orally to the respective groups.

-

Induction of Inflammation: After a specific period (e.g., 1 hour) following drug administration, a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution) is given into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group in comparison to the control group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of plant-derived compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some Daphniphyllum compounds have been found to inhibit NF-κB transcriptional activity.[8]

Antioxidant Activity

Various solvent extracts of Daphniphyllum species have been evaluated for their antioxidant properties using multiple in vitro assays. These assays typically measure the radical scavenging ability or the reducing power of the extracts.

Quantitative Data for Antioxidant Activity

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the free radicals.

DPPH Radical Scavenging Activity

| Species | Solvent Extract | IC50 (µg/mL) | Reference |

| D. neilgherrense | Petroleum Ether | 108.33 | [9] |

| Chloroform | 95.23 | [9] | |

| Acetone | 78.43 | [9] | |

| Methanol | 65.33 | [9] | |

| D. himalense | Diethyl Ether | - (Highest activity) | [10] |

| D. chartaceum | Diethyl Ether | 32.78 (at 1000 µg/mL) | [11] |

Hydrogen Peroxide Scavenging Activity

| Species | Solvent Extract | % Scavenged (at 1000 µg/mL) | Reference |

| D. himalense | Methanol | 27.01 | [10] |

| D. chartaceum | Methanol | 27.93 | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method for assessing antioxidant activity.

-

Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration.

-

Sample Preparation: The Daphniphyllum extracts are prepared in a series of concentrations.

-

Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of each extract concentration. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against extract concentration.

Antimicrobial Activity

The antimicrobial potential of Daphniphyllum extracts has also been investigated, although quantitative data in the form of Minimum Inhibitory Concentrations (MICs) are not as readily available in the reviewed literature.

Qualitative Data for Antimicrobial Activity

A study on Daphniphyllum himalense leaf extracts (chloroform, methanol, and diethyl ether) showed antibacterial activity against several pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. The chloroform extract was reported to exhibit better activity against most of the tested strains.[10]

Experimental Protocol: Agar Well Diffusion Method

This method is a standard preliminary screening technique for antimicrobial activity.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared.

-

Agar Plate Inoculation: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the test microorganism.

-

Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

-

Sample Application: A fixed volume of the Daphniphyllum extract at a known concentration is added to each well. Positive (standard antibiotic) and negative (solvent) controls are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The scientific literature provides substantial evidence for the diverse biological activities of crude extracts and isolated compounds from the Daphniphyllum genus. The cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties demonstrated in these studies underscore the potential of these plants as a source for the development of novel therapeutic agents. The presence of unique and complex alkaloids is a key area for further research, particularly in elucidating their mechanisms of action at the molecular level. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the key quantitative data and experimental methodologies to facilitate future investigations into the promising pharmacological potential of Daphniphyllum.

References

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. impactfactor.org [impactfactor.org]

- 4. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Initial Cytotoxicity Screening of Daphnicyclidin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of Daphnicyclidin I is not publicly available. This guide provides a comprehensive framework for the initial cytotoxicity screening of a novel compound like this compound, using data from structurally related Daphniphyllum alkaloids for illustrative purposes. The experimental protocols and pathway analyses are presented as standardized methodologies in the field of anticancer drug discovery.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a class of complex polycyclic natural products known for their diverse and intricate chemical structures.[1][2] Many alkaloids from the Daphniphyllum genus have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][3][4] This has spurred interest in their potential as templates for the development of novel anticancer agents.

The initial step in evaluating the therapeutic potential of a new compound like this compound is to perform a cytotoxicity screening. This process determines the concentration at which the compound induces cell death in cancer cell lines, a critical parameter for further development. This technical guide outlines the core methodologies for conducting such a screening, presenting data in a structured format, and visualizing the experimental workflow and potential mechanisms of action.

Quantitative Cytotoxicity Data

The primary output of an initial cytotoxicity screen is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes representative IC50 values for several Daphniphyllum alkaloids against various cancer cell lines, which can serve as a benchmark for interpreting new data from this compound.

| Alkaloid | Cell Line | Cell Type | IC50 Value |

| Daphnioldhanol A | HeLa | Cervical Cancer | 31.9 µM[5] |

| Daphnezomine W | HeLa | Cervical Cancer | 16.0 µg/mL[4][6] |

| Daphnicyclidin M | P-388 | Murine Leukemia | 5.7 µM[3] |

| Daphnicyclidin N | P-388 | Murine Leukemia | 6.5 µM[3] |

| Daphnicyclidin M | SGC-7901 | Gastric Cancer | 22.4 µM[3] |

| Daphnicyclidin N | SGC-7901 | Gastric Cancer | 25.6 µM[3] |

Experimental Protocols

A detailed and standardized protocol is crucial for reproducible and comparable results. The following is a representative protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., HeLa, P-388, SGC-7901)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (or test compound), dissolved in a suitable solvent (e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete medium. A typical concentration range for initial screening is from 0.1 to 100 µM.

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT reagent to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial cytotoxicity screening of a novel compound.

Hypothetical Signaling Pathway for Cytotoxicity

Many natural product alkaloids exert their cytotoxic effects by inducing apoptosis (programmed cell death). The following diagram depicts a simplified, hypothetical apoptotic signaling pathway that could be activated by this compound.

Conclusion

The initial cytotoxicity screening is a fundamental step in the evaluation of any potential anticancer compound. This guide provides a robust framework for conducting such studies on this compound and other novel alkaloids. By following standardized protocols and systematically analyzing the data, researchers can effectively determine the cytotoxic potential of new compounds and make informed decisions about their progression in the drug development pipeline. Further studies would be required to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of promising candidates.

References

- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]

- 2. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of the Daphnicyclidin A Core Structure

A Step-by-Step Guide to the Synthesis of the ABCE Tetracyclic Ring System of Daphnicyclidin A

Note on Synthetic Target: While the user requested the total synthesis of Daphnicyclidin I, a comprehensive review of the scientific literature reveals that the total synthesis of Daphnicyclidin A, a closely related and more widely studied analogue, has not yet been reported. This document details the most advanced synthetic effort toward this class of molecules: the synthesis of the ABCE tetracyclic core of Daphnicyclidin A, as accomplished by Harmata and colleagues. This work represents a significant advancement and provides a foundational methodology for researchers in natural product synthesis and drug discovery.

Introduction

Daphnicyclidin A is a member of the Daphniphyllum alkaloids, a large family of over 300 structurally complex and biologically active natural products.[1] The intricate polycyclic architecture of these molecules has made them challenging targets for total synthesis, stimulating significant interest within the synthetic chemistry community. To date, no total synthesis of Daphnicyclidin A has been achieved.[1][2] However, notable progress has been made in constructing key structural motifs of the molecule. This protocol provides a detailed, step-by-step procedure for the synthesis of the ABCE tetracyclic ring system of Daphnicyclidin A, a key advanced intermediate.[1][3] This synthesis was achieved in 10 steps with an overall yield of 20.2%.[1][2][3] The key strategic element of this route is an intramolecular (4+3) cycloaddition of an oxidopyridinium ion.[1][2][3]

Overall Synthetic Strategy

The synthesis of the ABCE tetracyclic core of Daphnicyclidin A begins with the preparation of a functionalized diene, which is then coupled with a pyridine derivative. The resulting pyridinium salt is the precursor for the key intramolecular (4+3) cycloaddition reaction, which simultaneously forms two rings and establishes the complex tetracyclic framework.

Figure 1. A flowchart illustrating the key stages in the synthesis of the ABCE tetracyclic core of Daphnicyclidin A.

Experimental Protocols

The following protocols are adapted from the work of Harmata and colleagues.[1][3]

Part 1: Synthesis of the Diene Moiety

Step 1: Mono-protection of Propane-1,3-diol

-

Reaction: Propane-1,3-diol is mono-protected using tert-butyldimethylsilyl chloride (TBSCl) to yield 3-((tert-butyldimethylsilyl)oxy)propan-1-ol.

-

Protocol: To a solution of propane-1,3-diol (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add imidazole (1.1 eq) followed by TBSCl (1.0 eq). Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) and extract with CH2Cl2. The combined organic layers are dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Yield: 90%[2]

Step 2: Swern Oxidation

-

Reaction: The primary alcohol is oxidized to the corresponding aldehyde, 3-((tert-butyldimethylsilyl)oxy)propanal, using a Swern oxidation.

-

Protocol: To a solution of oxalyl chloride (1.5 eq) in CH2Cl2 at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise. After 15 minutes, add a solution of the alcohol from Step 1 (1.0 eq) in CH2Cl2. Stir for 30 minutes, then add triethylamine (5.0 eq). Allow the reaction to warm to room temperature and stir for 1 hour. Quench with water and extract with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

-

Yield: Quantitative[1]

Step 3: Aldol Condensation and Elimination

-

Reaction: The aldehyde is reacted with cyclopentanone in an aldol condensation followed by elimination to afford the enone, 2-(3-((tert-butyldimethylsilyl)oxy)propylidene)cyclopentan-1-one.

-

Protocol: To a solution of cyclopentanone (1.2 eq) in a mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (NaOH) (1.5 eq). To this, add the aldehyde from Step 2 (1.0 eq) at 0 °C. Stir at room temperature for 6 hours. Acidify the reaction with 1 M hydrochloric acid (HCl) and extract with diethyl ether. The combined organic layers are dried, filtered, and concentrated. The crude product is then heated to induce elimination.

-

Yield: 62% over 2 steps[2]

Step 4: Wittig Olefination

-

Reaction: The enone is converted to the diene, (3-(2-methylenecyclopentylidene)propoxy)(tert-butyl)dimethylsilane, via a Wittig reaction.

-

Protocol: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in THF at -78 °C, add n-butyllithium (n-BuLi) (1.2 eq). Stir for 30 minutes, then add a solution of the enone from Step 3 (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl and extract with diethyl ether. The combined organic layers are dried, filtered, and concentrated. Purify by column chromatography.

-

Yield: 95%[2]

Part 2: Assembly of the Cycloaddition Precursor and Key Cycloaddition

Step 5: Diene Protection

-

Reaction: The diene is protected by reaction with sulfur dioxide (SO2).

-

Protocol: The diene from Step 4 is dissolved in liquid SO2 (neat) and stirred at -10 °C for 24 hours in a sealed tube. The excess SO2 is allowed to evaporate, and the resulting sulfone is purified.

-

Yield: 70%[3]

Step 6: Deprotection of the Silyl Ether

-

Reaction: The TBS protecting group is removed to give the corresponding alcohol.

-

Protocol: To a solution of the protected diene from Step 5 in THF, add tetrabutylammonium fluoride (TBAF) (1.1 eq). Stir at room temperature for 1 hour. Quench with water and extract with ethyl acetate. The combined organic layers are dried, filtered, and concentrated.

-

Yield: 79%[3]

Step 7: Triflate Formation

-

Reaction: The alcohol is converted to a triflate.

-

Protocol: To a solution of the alcohol from Step 6 in CH2Cl2 at -78 °C, add pyridine (1.5 eq) followed by triflic anhydride (Tf2O) (1.2 eq). Stir for 30 minutes. Quench with saturated aqueous sodium bicarbonate (NaHCO3) and extract with CH2Cl2. The combined organic layers are dried, filtered, and concentrated.

-

Yield: 97%[3]

Step 8: Pyridinium Salt Formation

-

Reaction: The triflate is reacted with ethyl 5-hydroxynicotinate to form the pyridinium salt.

-

Protocol: A mixture of the triflate from Step 7 (1.0 eq) and ethyl 5-hydroxynicotinate (1.2 eq) in acetonitrile is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to give the pyridinium salt.

-

Yield: Quantitative[1]

Step 9 & 10: Deprotection and Intramolecular (4+3) Cycloaddition

-

Reaction: The sulfone protecting group is removed, and the liberated diene undergoes a spontaneous intramolecular (4+3) cycloaddition to form the ABCE tetracyclic ring system.

-

Protocol: The pyridinium salt from Step 8 is dissolved in a suitable solvent and heated to induce the deprotection and subsequent cycloaddition.

-

Yield: 70%[1]

Quantitative Data Summary

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | Mono-TBS protection | Propane-1,3-diol | TBSCl, Imidazole | Mono-protected alcohol | 90 |

| 2 | Swern Oxidation | Mono-protected alcohol | Oxalyl chloride, DMSO, Triethylamine | Aldehyde | quant. |

| 3 | Aldol Condensation/Elimination | Aldehyde | Cyclopentanone, NaOH | Enone | 62 (2 steps) |

| 4 | Wittig Olefination | Enone | Methyltriphenylphosphonium bromide, n-BuLi | Diene | 95 |

| 5 | Diene Protection | Diene | SO2 | Protected Diene | 70 |

| 6 | Silyl Ether Deprotection | Protected Diene | TBAF | Alcohol | 79 |

| 7 | Triflate Formation | Alcohol | Tf2O, Pyridine | Triflate | 97 |

| 8 | Pyridinium Salt Formation | Triflate | Ethyl 5-hydroxynicotinate | Pyridinium Salt | quant. |

| 9/10 | Deprotection & (4+3) Cycloaddition | Pyridinium Salt | Heat | ABCE Tetracyclic Core | 70 |

Key Reaction Pathway Diagram

The pivotal transformation in this synthetic sequence is the intramolecular (4+3) cycloaddition. The following diagram illustrates this key step.

Figure 2. The key intramolecular (4+3) cycloaddition reaction for the formation of the ABCE ring system.

Conclusion

The synthesis of the ABCE tetracyclic core of Daphnicyclidin A represents a significant milestone towards the total synthesis of this complex natural product. The strategic use of an intramolecular (4+3) cycloaddition allows for the rapid construction of the intricate polycyclic framework. The detailed protocols provided herein offer a valuable resource for researchers engaged in the synthesis of Daphniphyllum alkaloids and other complex nitrogen-containing natural products, and may serve as a foundation for the development of novel therapeutic agents. Further efforts in this area will likely focus on the elaboration of this advanced intermediate to achieve the first total synthesis of Daphnicyclidin A.

References

Application Notes and Protocols: Synthesis of Daphnicyclidin I Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions employed in the synthesis of Daphnicyclidin I analogues, a class of structurally complex and biologically active Daphniphyllum alkaloids. The protocols outlined below are based on established synthetic strategies and are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound and its analogues are members of the Daphniphyllum alkaloids, a large family of natural products known for their intricate molecular architectures and promising biological activities. These compounds have demonstrated a range of effects, including cytotoxic, anti-HIV, and neurotrophic properties, making them attractive targets for total synthesis and therapeutic development. The construction of their complex polycyclic frameworks requires sophisticated and stereocontrolled chemical transformations. This document details the key reactions that form the cornerstone of several successful synthetic approaches to the core structures of this compound analogues.

Key Synthetic Reactions and Protocols

The synthesis of this compound analogues often involves a convergent approach where different fragments of the molecule are synthesized separately and then combined. The following sections describe the key reactions for the construction of the characteristic ring systems of these alkaloids.

Construction of the ABC Tricyclic Ring System

A significant challenge in the synthesis of this compound is the formation of the fused 5-6-7 tricyclic core (ABC rings). Key strategies include the Ireland-Claisen rearrangement for stereocontrolled carbon-carbon bond formation and intramolecular cyclizations to forge the ring systems.

a) Ireland-Claisen Rearrangement

This powerful[1][1]-sigmatropic rearrangement is utilized to establish key stereocenters in an acyclic precursor, which then serves as a foundation for subsequent cyclizations.[2][3][4]

Experimental Protocol: Stereocontrolled Synthesis of a γ,δ-Unsaturated Carboxylic Acid Intermediate

-

Materials: Allylic ester precursor, potassium hexamethyldisilazide (KHMDS) solution (1.0 M in THF), trimethylsilyl chloride (TMSCl), toluene, ethyl acetate (EtOAc), 0.5 N HCl (aq), brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

A solution of the allylic ester (1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

-

KHMDS solution (2.0 eq) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

-

TMSCl (2.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 80 minutes.

-

The reaction mixture is then heated to 80 °C for 4 hours.

-

After cooling, the reaction is quenched with 0.5 N HCl (aq).

-

The aqueous layer is extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the γ,δ-unsaturated carboxylic acid.

-

| Reactant | Reagents | Conditions | Yield | Reference |

| Allylic ester | 1. KHMDS, Toluene2. TMSCl | -78 °C to 80 °C, 5.5 h | ~80% | [5] |

b) Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction

The intramolecular HWE reaction is a key step for the formation of the seven-membered ring A and the six-membered ring B of the ABC tricyclic system.[1][6][7] This reaction allows for the formation of a carbon-carbon double bond within the macrocyclic structure.

Experimental Protocol: Macrolactonization via Intramolecular HWE Reaction

-

Materials: Aldehyde-phosphonate precursor, sodium hydride (NaH) or lithium chloride (LiCl) and 1,8-diazabicycloundec-7-ene (DBU), tetrahydrofuran (THF) or acetonitrile (MeCN).

-

Procedure for Z-selective macrocyclization:

-

A solution of the aldehyde-phosphonate precursor in THF is added slowly over several hours to a stirred suspension of NaH (3.0 eq) in THF at 0 °C under high dilution conditions.

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification is achieved by column chromatography.

-

-

Procedure for E-selective macrocyclization:

-

To a solution of the aldehyde-phosphonate precursor and LiCl in MeCN is added DBU.

-

The reaction is stirred at room temperature until completion.

-

Workup and purification are performed as described above.

-

| Reactant | Reagents | Conditions | Selectivity | Yield | Reference |

| Aldehyde-phosphonate | NaH, THF | 0 °C, high dilution | Z-selective (89-100%) | 69-93% | [7] |

| Aldehyde-phosphonate | LiCl, DBU, MeCN | Room Temperature | E-selective (89-99%) | 52-82% | [7] |

Construction of the ABCE Tetracyclic Ring System

A distinct strategy for the rapid assembly of the core structure involves an intramolecular (4+3) cycloaddition of an oxidopyridinium ion.

a) Intramolecular (4+3) Cycloaddition

This elegant reaction constructs the seven-membered B ring and the six-membered C ring in a single step from a linear precursor containing a diene and a pyridinium salt.

Experimental Protocol: Synthesis of the ABCE Tetracyclic Core

-

Materials: Dienyl tosylate precursor, 5-hydroxynicotinic acid ester, triethylamine (Et₃N), acetonitrile.

-

Procedure:

-

The dienyl tosylate and 5-hydroxynicotinic acid ester are reacted to form the corresponding pyridinium salt.

-

The pyridinium salt is dissolved in acetonitrile.

-

Triethylamine (3.0 eq) is added, and the mixture is heated in a sealed tube to facilitate the intramolecular cycloaddition.

-

After cooling, the solvent is removed, and the residue is purified by chromatography to yield the tetracyclic product.

-

| Reactant | Reagents | Conditions | Yield | Reference |

| Pyridinium salt | Et₃N, Acetonitrile | 85-220 °C | ~80% | [8] |

Construction of the Pyrrolidine Ring (Ring C or B)

In some analogues, a pyrrolidine ring is present. A tandem N-allylation–SN2′ reaction has been developed for the stereoselective construction of this five-membered ring.

a) Tandem N-allylation–SN2′ Reaction

This reaction efficiently assembles a 2,3,4-cis trisubstituted pyrrolidine ring from an oxazolidinone substrate and a 1,4-dihalogeno-2-butene.

Experimental Protocol: Synthesis of a Trisubstituted Pyrrolidine

This protocol is generalized as specific conditions for this compound analogue synthesis were not detailed in the provided search results. Researchers should refer to the primary literature for precise conditions.

-

General Procedure:

-

The oxazolidinone substrate is treated with a strong base (e.g., NaH or KHMDS) in an aprotic solvent (e.g., THF or DMF) to generate the corresponding anion.

-

The 1,4-dihalogeno-2-butene is added to initiate the N-allylation.

-

The reaction mixture is stirred, often with heating, to promote the subsequent intramolecular SN2′ cyclization.

-

Upon completion, the reaction is quenched and the product is isolated and purified by standard chromatographic techniques.

-

Visualization of Synthetic Strategies

The following diagrams illustrate the logical flow of the key synthetic transformations described above.

Caption: Synthetic strategies for this compound analogue core structures.

Biological Activities and Potential Signaling Pathways

Daphniphyllum alkaloids, including this compound analogues, have been reported to possess a variety of biological activities. While the precise molecular mechanisms and signaling pathways are still under investigation for many of these compounds, the observed effects suggest interactions with key cellular processes.

Known Biological Activities:

-

Cytotoxicity: Several Daphniphyllum alkaloids have shown cytotoxic effects against various cancer cell lines, including HeLa, P-388, and SGC-7901.[9][10] The IC₅₀ values are in the micromolar range for some of these compounds.

-

Anti-HIV Activity: Certain analogues have demonstrated significant anti-HIV activity.

-

Neurotrophic Effects: Some compounds have been noted for their potential to promote neuronal growth and survival.

Postulated Signaling Pathways:

Due to the limited specific research on the signaling pathways of this compound, the following diagram represents a generalized view of how a cytotoxic alkaloid might induce cell death, a common outcome observed for this class of compounds. The exact molecular targets of this compound within these pathways are yet to be fully elucidated.

Caption: Generalized cellular effects of cytotoxic Daphniphyllum alkaloids.

Conclusion

The synthesis of this compound analogues represents a significant undertaking in modern organic chemistry. The key reactions detailed in these notes, including the Ireland-Claisen rearrangement, intramolecular Horner-Wadsworth-Emmons reaction, and intramolecular (4+3) cycloaddition, provide powerful tools for the construction of the complex polycyclic core of these molecules. Further investigation into the biological activities and mechanisms of action of these compounds will be crucial for their development as potential therapeutic agents. The protocols and data presented herein are intended to facilitate these research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Construction of Rings A–D of Daphnicyclidin Type Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Daphnicyclidin I

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of Daphnicyclidin I, a complex polycyclic diterpene alkaloid, from a crude plant extract or synthetic mixture using preparative High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a member of the Daphniphyllum alkaloids, a diverse class of natural products known for their intricate molecular architectures and potential biological activities. The isolation and purification of these compounds are essential for detailed structural elucidation, pharmacological screening, and further drug development. Reversed-phase HPLC (RP-HPLC) is a highly effective technique for the purification of alkaloids due to its high resolution and selectivity.[1][2] This protocol describes a representative method for the purification of this compound using a C18 stationary phase with a gradient elution of acetonitrile in water, acidified with formic acid to ensure sharp peak shapes for the basic alkaloid.[3][4]

Data Presentation: HPLC Parameters

The following table summarizes the recommended parameters for the preparative HPLC purification of this compound. These parameters may require optimization depending on the specific crude extract composition and the HPLC system used.

| Parameter | Specification |

| Instrumentation | Preparative HPLC System with Gradient Capability |

| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |

| Gradient Elution | 20% to 80% B over 40 minutes |

| Flow Rate | 4.0 mL/min |

| Detection | UV-Vis Detector at 220 nm and 254 nm |

| Injection Volume | 500 µL - 2 mL (dependent on sample concentration) |

| Column Temperature | 30°C |

| Sample Diluent | Methanol or Dimethyl Sulfoxide (DMSO) |

Experimental Protocol

This section outlines the step-by-step methodology for the purification of this compound.

1. Materials and Reagents

-

Crude extract containing this compound

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Methanol (MeOH)

-

Formic Acid (FA), analytical grade

-

Ultrapure Water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

2. Mobile Phase Preparation

-

Mobile Phase A (Aqueous): To 999 mL of ultrapure water, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

-

Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes.

3. Sample Preparation

-

Accurately weigh the crude extract or synthetic mixture.

-

Dissolve the sample in a minimal amount of the sample diluent (Methanol or DMSO). The final concentration should be optimized to avoid column overloading.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[5]

4. HPLC System Preparation and Equilibration

-

Install the preparative C18 column into the HPLC system.

-

Purge the pump lines with both Mobile Phase A and Mobile Phase B to remove any air bubbles and ensure a stable baseline.

-

Equilibrate the column with the initial mobile phase composition (20% B) at the specified flow rate (4.0 mL/min) for at least 30 minutes, or until a stable baseline is achieved.

5. Chromatographic Separation

-

Inject the filtered sample onto the equilibrated column.

-

Start the gradient elution program as specified in the data table.

-

Monitor the separation in real-time using the UV detector at 220 nm and 254 nm.

6. Fraction Collection

-

Collect fractions corresponding to the peaks of interest as they elute from the column. Automated fraction collectors are recommended for precision.

-

Label the collected fractions clearly for subsequent analysis.

7. Post-Purification Analysis and Sample Processing

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions containing pure this compound.

-

Remove the HPLC solvents from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Purification

References

- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jordilabs.com [jordilabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcmas.com [ijcmas.com]

Application Notes and Protocols: Daphnicyclidin I

Audience: Researchers, scientists, and drug development professionals.

Topic: Solubility and Handling of Daphnicyclidin I for Biological Assays

Introduction

This compound is a member of the Daphniphyllum alkaloids, a class of structurally complex natural products isolated from plants of the Daphniphyllum genus.[1][2][3][4] These compounds have garnered interest for their unique molecular architectures and potential biological activities, including cytotoxic effects.[1] As a novel and relatively uncharacterized compound, detailed physicochemical data, including solubility in standard laboratory solvents, is not widely available.

This document provides a comprehensive guide for researchers on how to approach the use of this compound in biological assays. It includes protocols for determining its solubility, preparing stable stock solutions, and a general methodology for its application in a common cell-based assay. The procedures outlined here are based on established best practices for handling novel compounds in a research setting.

Solubility of this compound

Precise quantitative solubility data for this compound in common laboratory solvents is not available in published literature. Natural products, particularly complex alkaloids, often exhibit poor aqueous solubility. Therefore, organic solvents are typically required for initial solubilization to create high-concentration stock solutions. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for in vitro biological assays.[5][6][7]

It is critical to empirically determine the solubility of this compound in the desired solvent to ensure accurate and reproducible experimental results.

Recommended Solvents and General Guidance

The table below summarizes the properties of solvents commonly used for preparing stock solutions for biological assays. For initial testing of this compound, DMSO is recommended due to its strong solubilizing power for a wide range of organic molecules.[6]

| Solvent | Molecular Formula | Properties & Common Use | Max Recommended Final Assay Concentration |

| DMSO | C₂H₆OS | Aprotic, highly polar solvent. Excellent for dissolving hydrophobic compounds. Used for high-concentration stock solutions.[6] | < 0.5% (v/v). Concentrations >1% can be cytotoxic to many cell lines.[6][8] |

| Ethanol | C₂H₅OH | Polar protic solvent. Good for dissolving many organic compounds. Can be more volatile than DMSO. | < 0.5% (v/v). Higher concentrations can induce cellular stress or toxicity.[8] |

| PBS (Phosphate-Buffered Saline) | N/A | Aqueous buffer, pH ~7.4. Used for making final dilutions of the compound just before adding to cells. Direct solubility is often very low. | N/A |

| Cell Culture Medium | N/A | Aqueous, complex mixture. The final solvent for the compound during cell treatment. Direct solubility is expected to be low. | N/A |

Experimental Protocols

Protocol for Determining Kinetic Solubility

This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in an aqueous buffer, which is crucial for interpreting bioassay results.[9][10][11]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear bottom plates

-

Spectrophotometer or nephelometer plate reader

-

Multichannel pipette

Procedure:

-

Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

-

Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

-

Dilution in Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into a new 96-well plate.

-

Add Aqueous Buffer: Rapidly add a larger volume of PBS (e.g., 198 µL) to each well to achieve the final desired compound concentrations in a consistent, low percentage of DMSO (e.g., 1%). Mix immediately and thoroughly.

-

Equilibration: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).[9]

-

Measurement: Measure the turbidity of each well using a nephelometer (light scattering) or by measuring the absorbance at a high wavelength (e.g., 650-750 nm) with a spectrophotometer.

-

Analysis: The highest concentration that does not show a significant increase in turbidity or absorbance compared to the vehicle control (DMSO in PBS) is considered the kinetic solubility limit under these conditions.

Protocol for Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent use in biological assays.

Procedure:

-

Solvent Selection: Based on solubility testing, select the most appropriate solvent. DMSO is the most common choice.[5][6]

-

Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Solubilization: Vortex the solution vigorously for several minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[12] Visually inspect the solution against a light source to ensure no solid particles remain.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Application Protocol: Cell Viability (MTT) Assay

This protocol describes a general procedure for assessing the cytotoxic or anti-proliferative effects of this compound on an adherent cancer cell line using the MTT assay.[13][14]

Materials:

-

Adherent cells (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well flat-bottom plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).[15]

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with the final DMSO concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-